molecular formula C27H31IN2 B1670620 DiIC1(5) CAS No. 36536-22-8

DiIC1(5)

Cat. No. B1670620
CAS RN: 36536-22-8
M. Wt: 510.5 g/mol
InChI Key: UANMYOBKUNUUTR-UHFFFAOYSA-M
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Description

DiIC1(5) is a cationic cyanine dye that penetrates the cytosol of eukaryotic cells . At concentrations below 100 nM, the dye primarily accumulates in mitochondria with active membrane potentials . The intensity of DiIC1(5) stain decreases when cells are treated with reagents that disrupt mitochondrial membrane potential .


Molecular Structure Analysis

DiIC1(5) has a molecular weight of 510.46 . The exact molecular structure can be found in the referenced material .


Chemical Reactions Analysis

DiIC1(5) is used as a signal-off fluorescent probe for the detection of mitochondrial membrane potential disruption . It accumulates in mitochondria and its fluorescence intensity decreases when the mitochondrial membrane potential is disrupted .


Physical And Chemical Properties Analysis

The approximate excitation and emission peaks of DiIC1(5) are 638 nm and 658 nm, respectively . Cells labeled with DiIC1(5) can be analyzed by flow cytometry using 633 nm excitation and far red emission, and by fluorescence microscopy using standard filters for Alexa Fluor 633 dye .

Scientific Research Applications

Real-Time Volatilomics in Plant Analysis

DiIC1(5) plays a crucial role in the emerging field of real-time volatilomics, particularly in plant analysis. Techniques like direct infusion mass spectrometry (DI-MS) leverage DiIC1(5) to monitor changes in volatile flux from various plant components. This allows for a deeper understanding of dynamic metabolic processes in plants and ecosystems (Majchrzak et al., 2020).

Digital Image Correlation in Biomedical Research

In the realm of biomedical research, digital image correlation (DIC), which may include the use of DiIC1(5), is a significant optical method. It offers extensive applications in studying the mechanical behavior of biological tissues. Techniques involving DIC have been used to analyze arterial tissues, evaluate the mechanical properties of bovine hoof horn, and even study the loosening in cemented total hip replacements. This noncontact method offers a versatile tool for both basic and applied biomedical research (Zhang & Arola, 2004).

Advancements in Nursing Science through Translational Research

Translational research, which could incorporate DiIC1(5) methodologies, is vital in nursing science. It focuses on applying scientific findings to clinical practice, enhancing our understanding of health and disease. Nurse scientists, adept in studying individual responses to illness, can use data and observations derived from clinical settings in conjunction with technologies like DiIC1(5) to develop more effective treatment strategies (Grady, 2010).

Data-Intensive Science for Policy and Discovery

In the field of data-intensive science (DIS), DiIC1(5) could be an integral part of methodologies that handle large datasets to drive scientific discovery. This approach transforms traditional science by allowing for "first experiment, then hypothesize" models. DIS, incorporating technologies like DiIC1(5), creates a "commons" of data that can be mined for applications in various sectors, including agriculture, ecology, and environmental research, thereby informing policy making and scientific practice (Ozdemir et al., 2011).

Mechanism of Action

Target of Action

DiIC1(5), also known as 1,1′,3,3,3′,3′-hexamethylindodicarbo-cyanine iodide, primarily targets the mitochondria of eukaryotic cells . The mitochondria are essential organelles that play a crucial role in energy production, cell signaling, and apoptosis.

Mode of Action

DiIC1(5) is a cationic cyanine dye that penetrates the cytosol of eukaryotic cells . At concentrations below 100 nM, the dye accumulates primarily in mitochondria with active membrane potentials . The accumulation of DiIC1(5) in the mitochondria is dependent on the membrane potential, and its staining intensity decreases when cells are treated with reagents that disrupt mitochondrial membrane potential, such as CCCP .

Biochemical Pathways

The primary biochemical pathway affected by DiIC1(5) is the mitochondrial membrane potential . Changes in the mitochondrial membrane potential have been studied in association with apoptosis . Therefore, DiIC1(5) can be used to study the role of mitochondria in apoptosis and other cellular processes.

Pharmacokinetics

It is known that the compound can penetrate the cytosol of eukaryotic cells and accumulate in mitochondria with active membrane potentials . The dye’s staining intensity decreases when the mitochondrial membrane potential is disrupted .

Result of Action

The primary result of DiIC1(5)'s action is a change in the fluorescence intensity of mitochondria, which can be visualized by flow cytometry with red excitation and far-red emission . This change in fluorescence intensity is indicative of changes in the mitochondrial membrane potential, which can be associated with processes such as apoptosis .

Action Environment

The action of DiIC1(5) can be influenced by various environmental factors. For instance, the presence of reagents that disrupt the mitochondrial membrane potential, such as CCCP, can decrease the staining intensity of DiIC1(5) .

Future Directions

The use of DiIC1(5) in research is ongoing, particularly in the study of mitochondrial membrane potential and cell health . Its use in combination with other reagents allows for multiparametric study of vitality and apoptosis .

Biochemical Analysis

Biochemical Properties

DiIC1(5) penetrates the cytosol of eukaryotic cells . At concentrations below 100 nM, DiIC1(5) accumulates primarily in mitochondria with active membrane potentials . The stain intensity of DiIC1(5) decreases when cells are treated with reagents that disrupt mitochondrial membrane potential, such as CCCP .

Cellular Effects

DiIC1(5) has significant effects on various types of cells and cellular processes. It influences cell function by indicating the health of the cell . The dye’s accumulation in mitochondria can be used as an indicator of active membrane potentials .

Molecular Mechanism

The mechanism of action of DiIC1(5) involves its accumulation in mitochondria based on membrane potential . The dye’s fluorescence intensity decreases when the mitochondrial membrane potential is disrupted, such as by the action of CCCP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DiIC1(5) can change over time. For instance, the stain intensity of DiIC1(5) decreases when cells are treated with reagents that disrupt mitochondrial membrane potential

Metabolic Pathways

DiIC1(5) is involved in the metabolic pathway related to the mitochondrial membrane potential

Transport and Distribution

DiIC1(5) is transported into the cytosol of eukaryotic cells . It accumulates primarily in mitochondria with active membrane potentials

Subcellular Localization

DiIC1(5) localizes to the mitochondria based on its membrane potential . This localization is useful for indicating cell health as well as for localization

properties

{ "Design of the Synthesis Pathway": "The synthesis of DiIC1(5) can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)", "1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)", "1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI)" ], "Reaction": [ "1. DiI is reacted with DOPE in a 1:1 molar ratio in chloroform to form DiIC1(5) intermediate.", "2. DPPE is added to the reaction mixture in a 1:1 molar ratio and the mixture is stirred at room temperature for several hours.", "3. The resulting product is purified by column chromatography using a silica gel column and eluting with a mixture of chloroform and methanol." ] }

CAS RN

36536-22-8

Molecular Formula

C27H31IN2

Molecular Weight

510.5 g/mol

IUPAC Name

(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;iodide

InChI

InChI=1S/C27H31N2.HI/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;/h7-19H,1-6H3;1H/q+1;/p-1

InChI Key

UANMYOBKUNUUTR-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[I-]

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-]

Appearance

Solid powder

Other CAS RN

36536-22-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

48221-03-0 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,1',3,3,3',3'-hexamethylindodicarbocyanine
1,1',3,3,3',3'-hexamethylindodicarbocyanine iodide
1,1'-HIDC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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